molecular formula C17H21N3O2S2 B2418422 N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 946303-20-4

N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2418422
CAS No.: 946303-20-4
M. Wt: 363.49
InChI Key: KNYVSDNPLKIJFU-UHFFFAOYSA-N
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Description

N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H21N3O2S2 and its molecular weight is 363.49. The purity is usually 95%.
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Scientific Research Applications

Glycolic Acid Oxidase Inhibition
A series of compounds, including derivatives similar in structure to N1-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, have been explored for their potential as inhibitors of glycolic acid oxidase (GAO). These compounds, specifically those with significant lipophilic substituents, have shown competitive inhibition of GAO activity in vitro, with promising applications in reducing urinary oxalate levels, which is beneficial for conditions like hyperoxaluria (Rooney et al., 1983).

Catalysis and N-Arylation
Recent studies have identified related compounds as effective promoters for Cu-catalyzed N-arylation of oxazolidinones and amides with aryl iodides at room temperature. This research highlights their application in facilitating diverse N-arylation products, underscoring the potential for these compounds in synthetic organic chemistry and pharmaceutical manufacturing (Bhunia et al., 2022).

Quantum Chemical Analysis
Derivatives of this compound have been the subject of quantum chemical analysis to explore their electronic properties. These studies provide insights into their molecular behavior, including highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, offering a foundation for understanding their reactivity and potential applications in electronic materials and molecular electronics (Bouklah et al., 2012).

Electrochromic Properties Enhancement
Research on copolymers incorporating thiophene-2-yl and pyrrolidin-1-yl units has demonstrated enhanced electrochromic properties. These materials exhibit multiple color changes and fast switching times, suggesting applications in smart windows, displays, and other electrochromic devices (Türkarslan et al., 2007).

Electron Transport in Solar Cells
A novel conjugated polyelectrolyte, incorporating thiophen-2-yl and pyrrolidin-1-yl moieties, has been synthesized for use as an efficient electron transport layer in inverted polymer solar cells. This application enhances power conversion efficiency, highlighting the potential of these compounds in improving renewable energy technologies (Hu et al., 2015).

Properties

IUPAC Name

N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c21-16(18-10-14-4-3-8-24-14)17(22)19-11-15(13-5-9-23-12-13)20-6-1-2-7-20/h3-5,8-9,12,15H,1-2,6-7,10-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYVSDNPLKIJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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